molecular formula C10H13BrClNO B13258849 3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol

3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13258849
M. Wt: 278.57 g/mol
InChI Key: JROXAOZFWXMBSP-UHFFFAOYSA-N
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Description

3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H13BrClNO This compound is characterized by the presence of a bromine and chlorine-substituted phenyl group attached to an amino-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 4-bromo-2-chlorobenzylamine with an appropriate propanol derivative. One common method is the reductive amination of 4-bromo-2-chlorobenzaldehyde with 3-aminopropanol under hydrogenation conditions using a suitable catalyst such as palladium on carbon.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: The major products are typically ketones or aldehydes.

    Reduction: The major products are dehalogenated derivatives.

    Substitution: The major products depend on the nucleophile used, resulting in azides, nitriles, or other substituted derivatives.

Scientific Research Applications

3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)propan-1-ol
  • 3-(2-Bromo-4-chlorophenyl)propan-1-ol
  • 3-(4-Chlorophenyl)propan-1-ol

Uniqueness

3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to molecular targets and provide distinct properties compared to similar compounds with only one halogen substituent.

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

3-[(4-bromo-2-chlorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13BrClNO/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2

InChI Key

JROXAOZFWXMBSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CNCCCO

Origin of Product

United States

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